2-({[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3-propyl-3,4-dihydroquinazolin-4-one
Description
The compound 2-({[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3-propyl-3,4-dihydroquinazolin-4-one features a hybrid heterocyclic scaffold combining a 3,4-dihydroquinazolin-4-one core with a 5-methyl-2-(2-methylphenyl)-1,3-oxazole moiety linked via a sulfanyl (-S-) bridge. Key structural attributes include:
- Quinazolinone core: Known for diverse biological activities, including kinase inhibition and antimicrobial effects.
- Oxazole ring: Contributes to aromatic stacking interactions and metabolic stability.
Crystallographic studies of analogous compounds often employ programs like SHELXL for refinement and ORTEP-III for structural visualization .
Properties
IUPAC Name |
2-[[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methylsulfanyl]-3-propylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2S/c1-4-13-26-22(27)18-11-7-8-12-19(18)25-23(26)29-14-20-16(3)28-21(24-20)17-10-6-5-9-15(17)2/h5-12H,4,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USJHOBUZHWDIAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=CC=CC=C2N=C1SCC3=C(OC(=N3)C4=CC=CC=C4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues with Sulfanyl Linkages
(a) 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides
- Structural features: Replaces the quinazolinone core with a propanamide group and substitutes the oxazole with a 1,3,4-oxadiazole-thiazole hybrid.
- Synthesis : Requires multi-step protocols involving hydrazine hydrate (MeOH, reflux) and carbon disulfide (EtOH/KOH) .
- Key differences: The oxadiazole-thiazole system may enhance π-π interactions but reduce solubility compared to the methylphenyl-oxazole group.
(b) 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde
- Structural features : Utilizes a pyrazole-carbaldehyde core with a chlorophenylsulfanyl group.
- Key differences: The trifluoromethyl group introduces strong electron-withdrawing effects, altering reactivity compared to the methyl groups in the target compound. The pyrazole ring may confer greater metabolic stability but less planar rigidity than the quinazolinone core .
Comparative Data Table
Functional and Pharmacological Implications
- Quinazolinone vs. Pyrazole/Propanamide Cores: The quinazolinone core in the target compound may offer superior binding affinity to enzymatic pockets due to its planar rigidity and hydrogen-bonding capacity. Pyrazole and propanamide derivatives prioritize metabolic stability but may exhibit reduced target specificity.
- Sulfanyl Linkage : Common across all compounds, this group likely facilitates redox-mediated interactions but introduces susceptibility to oxidative degradation.
Research Findings and Limitations
- Structural Analysis : Crystallographic tools like SHELXL and ORTEP-III are critical for resolving conformational details in such hybrid heterocycles .
- Knowledge Gaps: Direct pharmacological data (e.g., IC50 values, solubility) for the target compound and its analogues are absent in the evidence, necessitating further experimental validation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
